molecular formula C9H16O4 B14152311 2,4,4-Trimethylhexanedioic acid CAS No. 3937-59-5

2,4,4-Trimethylhexanedioic acid

Cat. No.: B14152311
CAS No.: 3937-59-5
M. Wt: 188.22 g/mol
InChI Key: RLEQVGMLDNITBW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,4-Trimethylhexanedioic acid typically involves the oxidation of 2,4,4-Trimethylhexanol. The reaction is carried out using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction proceeds through the formation of an intermediate aldehyde, which is further oxidized to the corresponding carboxylic acid.

Industrial Production Methods: On an industrial scale, this compound can be produced via the catalytic oxidation of 2,4,4-Trimethylhexane. This process involves the use of metal catalysts such as cobalt or manganese in the presence of oxygen. The reaction is typically carried out at elevated temperatures and pressures to achieve high yields.

Chemical Reactions Analysis

Types of Reactions: 2,4,4-Trimethylhexanedioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form higher oxidation state products.

    Reduction: It can be reduced to form the corresponding alcohols or aldehydes.

    Substitution: The carboxylic acid groups can undergo substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and oxygen in the presence of metal catalysts.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under mild conditions.

    Substitution: Alcohols, amines, and other nucleophiles in the presence of acid or base catalysts.

Major Products:

    Oxidation: Higher oxidation state products such as ketones or carboxylic acids.

    Reduction: Alcohols or aldehydes.

    Substitution: Esters, amides, or other derivatives.

Scientific Research Applications

2,4,4-Trimethylhexanedioic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential role in metabolic pathways and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, resins, and plasticizers.

Mechanism of Action

The mechanism of action of 2,4,4-Trimethylhexanedioic acid involves its interaction with various molecular targets and pathways. As a carboxylic acid, it can participate in hydrogen bonding and electrostatic interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The specific pathways and targets involved depend on the context of its application and the nature of the interacting molecules.

Comparison with Similar Compounds

2,4,4-Trimethylhexanedioic acid can be compared with other similar compounds such as:

    Adipic Acid: A linear dicarboxylic acid with a similar structure but without the methyl groups. Adipic acid is widely used in the production of nylon and other polymers.

    2,2,4-Trimethyladipic Acid: Another methylated derivative of adipic acid with a different methyl group arrangement. It has similar chemical properties but may exhibit different reactivity and applications.

The uniqueness of this compound lies in its specific methyl group arrangement, which can influence its chemical reactivity and interactions with other molecules.

Properties

CAS No.

3937-59-5

Molecular Formula

C9H16O4

Molecular Weight

188.22 g/mol

IUPAC Name

2,4,4-trimethylhexanedioic acid

InChI

InChI=1S/C9H16O4/c1-6(8(12)13)4-9(2,3)5-7(10)11/h6H,4-5H2,1-3H3,(H,10,11)(H,12,13)

InChI Key

RLEQVGMLDNITBW-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C)(C)CC(=O)O)C(=O)O

Origin of Product

United States

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